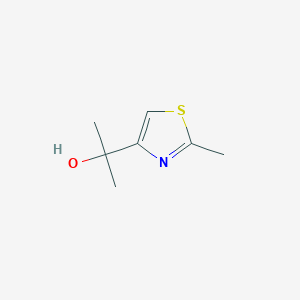

2-(2-Methylthiazol-4-yl)propan-2-ol

Description

Properties

Molecular Formula |

C7H11NOS |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol |

InChI |

InChI=1S/C7H11NOS/c1-5-8-6(4-10-5)7(2,3)9/h4,9H,1-3H3 |

InChI Key |

GDFMBTJERYBOEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Direct Substitution via Thiazole Ring Functionalization

One common approach to synthesize this compound involves the nucleophilic substitution on a halogenated propanol derivative with a thiazole ring precursor. For example, the reaction of 2-methylthiazole with a suitable halogenated propan-2-ol derivative (such as 2-bromo- or 2-chloropropan-2-ol) under basic conditions (potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) can yield the target compound. This method leverages the nucleophilicity of the thiazole nitrogen or carbon to displace the halogen, forming the C-C or C-N bond.

Multi-Step Synthesis via Thiazole Ring Construction and Subsequent Functionalization

Alternatively, this compound can be prepared by first synthesizing the 2-methylthiazole ring through cyclization reactions, followed by introduction of the propan-2-ol group via nucleophilic addition or substitution.

Thiazole Ring Formation: Cyclization of α-haloketones with thiourea derivatives under reflux in ethanol or other solvents produces 2-methylthiazole derivatives with high yields (80–88%). For example, reacting 3-chloropentane-2,4-dione with thiourea forms the thiazole ring system.

Reductive Amination or Hydroxylation: Subsequent reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol or acid hydrolysis with concentrated hydrochloric acid under reflux introduces the propan-2-ol moiety, yielding the target amino alcohol derivative.

Hantzsch Thiazole Synthesis Adaptation

The classical Hantzsch thiazole synthesis involving the condensation of α-halocarbonyl compounds with thioamides or thioureas can be adapted to prepare this compound. By selecting appropriate α-haloketones bearing the propan-2-ol substituent or by post-synthetic modification, the desired compound can be obtained efficiently.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiazole formation | Thiourea + 3-chloropentane-2,4-dione in ethanol | Reflux (~78) | 3–8 | 80–88 | Cyclization under acidic/basic conditions |

| Reductive amination | NaBH₃CN in methanol | Room temp | 2–5 | 75–85 | Selective reduction of imine intermediates |

| Acid hydrolysis | Conc. HCl, reflux | 100 | 3 | 70–80 | Hydrolysis to amino-propanol derivative |

| Nucleophilic substitution | 2-Bromo-1-propanol + 2-methylthiazole + K₂CO₃ in DMF | 80–120 | 6–12 | 65–75 | Base-promoted substitution |

Industrial Production Considerations

Scalability: Industrial synthesis often employs continuous flow reactors to maintain precise temperature and pH control, enhancing yield and purity.

Purification: Crystallization and chromatographic techniques are used to isolate the pure compound, with recrystallization from ethanol or ethyl acetate common.

Cost Efficiency: Raw materials such as 2-methylthiazole and halogenated propanol derivatives are commercially available and relatively inexpensive, facilitating cost-effective production.

Environmental and Safety Aspects: Use of mild reaction conditions (temperatures below 120°C, neutral to slightly basic pH) and avoidance of highly toxic reagents reduce environmental impact and improve safety.

Research Outcomes and Yields

Yields reported for the overall synthesis of this compound typically range from 65% to 88%, depending on the route and reaction optimization.

Reaction times vary from 3 hours for cyclization steps to 12 hours for substitution reactions.

Purity levels exceeding 98% are achievable with appropriate purification.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Reaction Type | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Bromo-1-propanol, 2-methylthiazole, K₂CO₃ | Substitution on halide | Simple, direct, scalable | 65–75 |

| Cyclization + functionalization | Thiourea, α-haloketone, NaBH₃CN, HCl | Cyclization + reduction | High selectivity, good yields | 75–88 |

| Hantzsch thiazole synthesis | α-Haloketone, thioamide | Condensation + cyclization | Well-established, versatile | 70–85 |

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.

Scientific Research Applications

2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its antitumor and antibacterial effects.

Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-(2-Methylthiazol-4-yl)propan-2-ol with structurally related thiazole derivatives from and :

Key Observations:

- Melting Points: Polar substituents (e.g., amide, ketone) correlate with higher melting points (e.g., 5b: 188°C), while bulky or nonpolar groups (e.g., diethylamino in 5e) reduce crystallinity (128°C) . The target compound’s hydroxyl group may increase polarity, suggesting a melting point intermediate to these values.

- Reactivity: The propan-2-ol group in the target compound offers a hydroxyl site for derivatization, contrasting with the ester (5a) or amino () groups in analogs, which dictate distinct reactivity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(2-Methylthiazol-4-yl)propan-2-ol, and how do reaction conditions influence yield?

- Methodology : A common approach involves condensation reactions of thiazole precursors with ketones or alcohols. For example, refluxing 2-amino-4-methylthiazole derivatives with ketones in ethanol using potassium tert-butoxide as a base (3–5 hours, ~60–88% yields) is effective . Optimization of solvent (e.g., ethanol vs. DMF), temperature, and catalyst (e.g., tert-butoxide) can significantly impact yields.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization from acetic acid or column chromatography .

Q. How is this compound characterized analytically, and what spectral data are critical for confirmation?

- Analytical Techniques :

- IR Spectroscopy : Look for C=N (1650–1600 cm⁻¹) and O-H (broad ~3200 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 158.2 for C₆H₁₀N₂OS) confirm molecular weight .

- NMR : ¹H NMR signals for thiazole protons (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- SAR Insights :

- Thiazole Core : Essential for binding to biological targets (e.g., enzymes or receptors). Methyl substitution at position 2 enhances metabolic stability .

- Propanol Side Chain : Hydroxyl group facilitates hydrogen bonding with active sites, as seen in antifungal and anticancer analogs .

Q. How can contradictory data on the solubility and reactivity of this compound be resolved?

- Data Contradictions : Discrepancies may arise from solvent polarity, pH, or impurities. For example, the hydroxyl group’s acidity (pKa ~12–14) affects solubility in aqueous vs. organic media .

- Resolution Strategies :

- Perform solubility studies in buffered solutions (pH 1–14) using UV-Vis spectroscopy.

- Use DSC/TGA to assess thermal stability and purity impacts .

Q. What mechanisms underlie the interaction of this compound with biological targets like enzymes?

- Mechanistic Studies :

- Enzyme Inhibition : Docking simulations suggest the thiazole ring interacts with hydrophobic pockets, while the hydroxyl group forms hydrogen bonds (e.g., with fungal CYP51 in antifungal studies) .

- Experimental Validation : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition constants (Ki) and mode of action (competitive/non-competitive) .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar compounds in terms of reactivity and bioactivity?

- Comparative Analysis :

| Compound | Key Feature | Bioactivity/Reactivity Difference |

|---|---|---|

| 2-(2-Chlorophenyl)propan-2-ol | Chlorine substituent | Higher electrophilicity, lower solubility |

| 2-(6-Methylpyridin-2-yl)propan-2-ol | Pyridine ring | Enhanced binding to nicotinic receptors |

- Methodology : Use computational tools (e.g., DFT for electronic properties) and parallel bioassays to quantify differences .

Q. What strategies are recommended for optimizing the synthesis of this compound in multi-step reactions?

- Optimization Framework :

- Step 1 (Thiazole Formation) : Use microwave-assisted synthesis to reduce time (30 minutes vs. 3 hours) .

- Step 2 (Propanol Integration) : Employ Grignard reagents for tert-butyl group introduction, monitored by in-situ IR .

- Yield Improvement : Introduce flow chemistry for continuous processing, reducing side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.